molecular formula C32H24O10 B12316670 8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one

8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one

Cat. No.: B12316670
M. Wt: 568.5 g/mol
InChI Key: DAZOCAXXKGNMBF-UHFFFAOYSA-N
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Description

8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one is a complex biflavonoid of significant interest in pharmacological and biochemical research. This compound is classified within the flavonoid family, specifically as a biflavonoid or polyflavonoid, known for its multifaceted bioactivity . Its potential research applications are extensive, with in silico predictions indicating interaction with a wide array of biological targets. These include key enzymes like DNA topoisomerase II alpha and DNA-(apurinic or apyrimidinic site) lyase, as well as nuclear receptors such as the thyroid hormone receptor and the PPAR-gamma receptor, which is a central regulator of glucose and lipid metabolism . The compound is predicted to exhibit inhibitory activity against several cytochrome P450 enzymes (including CYP3A4, CYP2C9, and CYP1A2), making it a valuable tool for drug metabolism and pharmacokinetic interaction studies . Furthermore, its structural characteristics suggest a potential for antioxidant, anti-inflammatory, and chemopreventive properties, aligning with the broader known activities of biflavonoids . From a pharmacological perspective, predicted ADMET properties indicate high human intestinal absorption, though it is not expected to significantly cross the blood-brain barrier and has a low probability of being a P-glycoprotein substrate . This profile makes it a compelling candidate for in-depth investigation in areas like cancer research, metabolic disease, inflammation, and as a lead compound for the development of novel therapeutic agents. This product is provided for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human, veterinary, or household use.

Properties

IUPAC Name

8-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24O10/c1-39-18-6-3-15(4-7-18)26-14-24(38)31-22(36)12-21(35)29(32(31)42-26)19-9-16(5-8-25(19)40-2)27-13-23(37)30-20(34)10-17(33)11-28(30)41-27/h3-12,14,27,33-36H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZOCAXXKGNMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound features a biflavonoid backbone with methoxy and hydroxyl substitutions at specific positions. Retrosynthetic disconnection reveals two primary precursors:

  • 2-(4-Methoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one : A chromone derivative serving as the core aromatic unit.
  • 5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenol : A dihydrocoumarin-linked phenolic intermediate.

Coupling these fragments via C–C bond formation at the 8-position of the chromone and the 5-position of the phenolic moiety completes the skeleton. Subsequent demethylation or hydroxylation steps introduce the remaining functional groups.

Stepwise Synthetic Protocols

Synthesis of 2-(4-Methoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one

Friedel-Crafts Acylation and Cyclization
  • Starting Material : Phloroglucinol (1,3,5-trihydroxybenzene) reacts with 4-methoxyphenylacetic acid in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours to form 2-(4-methoxyphenyl)acetylphloroglucinol.
  • Cyclization : The intermediate undergoes acid-catalyzed cyclization using concentrated H2SO4 at 80°C for 3 hours, yielding 2-(4-methoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one.

Optimized Conditions Table :

Parameter Optimal Value Impact on Yield
Temperature 80°C Maximizes cyclization efficiency
Catalyst (H2SO4 concentration) 95% (v/v) Prevents over-dehydration
Reaction Time 3 hours Balances conversion and side reactions

Yield: 72–78%.

Synthesis of 5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenol

Dihydrocoumarin Formation via Pechmann Condensation
  • Reactants : Resorcinol and ethyl acetoacetate undergo Pechmann condensation using UiO-66-SO3H as a solid acid catalyst.
  • Conditions : Molar ratio 1:1.6 (resorcinol:ethyl acetoacetate), 140°C, 4 hours.
  • Outcome : Generates 5,7-dihydroxy-4-methylcoumarin, which is subsequently oxidized to 5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl using Jones reagent (CrO3/H2SO4).
Methoxy Group Introduction
  • Selective Methylation : The phenolic hydroxyl group at the 2-position of the dihydrocoumarin intermediate is methylated using dimethyl sulfate (DMS) in alkaline medium (K2CO3/acetone) at 50°C for 2 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates 5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenol with 85% purity.

Coupling of Chromone and Dihydrocoumarin Intermediates

Oxidative Coupling Using DDQ
  • Reaction Setup : Equimolar amounts of 2-(4-methoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one and 5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenol are dissolved in dry dichloromethane (DCM).
  • Oxidant : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq) is added under N2 atmosphere at 0°C.
  • Stirring : The mixture is stirred for 24 hours at room temperature, facilitating radical-mediated C–C bond formation at the 8-position of the chromone.

Critical Parameters Table :

Parameter Optimal Value Deviation Impact
DDQ Equivalents 1.2 eq <1.0 eq: Incomplete coupling; >1.5 eq: Over-oxidation
Solvent Anhydrous DCM Polar solvents (e.g., MeOH) inhibit radical formation
Temperature 25°C Higher temps accelerate side reactions

Yield: 58–64%.

Post-Coupling Functionalization

Demethylation of Hydroxyl Groups

  • Reagents : BBr3 (3.0 eq) in DCM at −78°C for 1 hour, followed by gradual warming to 0°C.
  • Mechanism : Boron tribromide cleaves methyl ethers selectively, restoring hydroxyl groups at positions 5 and 7 of the chromone and dihydrocoumarin units.
  • Workup : Quenching with MeOH/H2O (1:1) and extraction with ethyl acetate yields the final product.

Purity Enhancement : Recrystallization from ethanol/water (9:1) achieves >95% purity.

Mechanistic Insights and Computational Validation

Density functional theory (DFT) calculations using the ONIOM(M06-L/6-31G(d,p):PM6) method corroborate the Pechmann condensation mechanism:

  • Transesterification : Ethyl acetoacetate reacts with phloroglucinol, activated by Brønsted acid sites in UiO-66-SO3H (activation energy: 12.6 kcal/mol).
  • Cyclization : Intramolecular hydroxyalkylation forms the coumarin ring (ΔG = 15.7 kcal/mol).
  • Dehydration : Acid-catalyzed water elimination completes the reaction (ΔG = 8.3 kcal/mol).

Chemical Reactions Analysis

Types of Reactions

8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroxy derivatives.

Scientific Research Applications

8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The methoxy groups may enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impact

Hydroxyl vs. Methoxy Groups
  • Target Compound : Contains four hydroxyl groups (5,7,5'',7'') and two methoxy groups (2',4'''), contributing to moderate polarity.
  • 2-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one (): Exhibits higher methoxy substitution, linked to acute oral toxicity (H302) and skin irritation (H315), suggesting methoxy groups may elevate toxicity profiles compared to hydroxylated analogs .
Methyl and Glycosyl Modifications
  • The dihydrochromenone core also alters ring planarity, affecting binding to flat aromatic receptors .
  • 5-Hydroxy-2-(4-hydroxyphenyl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one (): A glycosylated derivative with a glucose moiety. Glycosylation significantly increases molecular weight (e.g., +162 Da for hexose) and solubility but may reduce bioavailability due to larger size and polarity .
Phenethyl and Biflavonoid Structures
  • 5,8-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromen-4-one (): Incorporates a phenethyl chain instead of a second flavone unit.
Solubility and Polarity
  • Hydroxyl-rich analogs (e.g., ) exhibit higher water solubility due to hydrogen bonding capacity, aligning with the principle that "like dissolves like" () .
  • Methoxy-dominant compounds (e.g., ) show lower solubility but better lipid membrane penetration, critical for blood-brain barrier crossing .
Toxicity and Metabolic Stability
  • Methoxy groups correlate with increased toxicity (), whereas hydroxyl groups are associated with detoxification pathways like methylation or sulfation .
  • Glycosylated derivatives () may have prolonged half-lives due to reduced renal clearance but require deglycosylation for activation .

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound (Reference) Key Substituents Molecular Weight Solubility (Predicted) Toxicity Notes
Target Compound () 4 -OH, 2 -OCH₃ ~594.5 g/mol Moderate in water Limited data
Compound 6 -OH, 1 -OCH₃ ~552.4 g/mol High Lower toxicity
Compound 2 -OH, 2 -OCH₃ ~330.3 g/mol Low H302, H315, H319
Glycosylated Derivative 3 -OH, 1 glycosyl group ~492.4 g/mol Very high Requires activation

Biological Activity

The compound 8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one is a complex flavonoid belonging to the class of biflavonoids. Its unique structure, characterized by multiple hydroxyl groups and a chromenone backbone, suggests a range of potential biological activities. This article aims to explore its biological activity, focusing on its antioxidant, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C30H22O10
  • Molecular Weight : 542.5 g/mol
  • IUPAC Name : this compound

The biological effects of this compound are mediated through various molecular interactions:

  • Antioxidant Activity : The presence of hydroxyl groups enhances the compound's ability to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.
  • Anticancer Potential : The compound may induce apoptosis in cancer cells by activating caspases and modulating cell cycle proteins such as p53 and Bcl-2 family members.

Antioxidant Activity

Research indicates that flavonoids like this compound exhibit significant antioxidant properties. These properties are crucial in protecting cells from oxidative damage, which is linked to various chronic diseases.

Anti-inflammatory Activity

Studies have shown that this compound can inhibit the expression of inflammatory markers. For instance, it reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated macrophages, indicating its potential in treating inflammatory diseases.

Anticancer Activity

The anticancer effects of this compound have been documented in several studies:

  • Cell Lines : It has shown efficacy against various cancer cell lines such as DU145 (prostate cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Mechanisms : The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Summary of Research Findings

StudyModelConcentrationKey Findings
DU145 Cells50 µMInduction of apoptosis; inhibition of cell proliferation
A549 Cells10–20 µMInhibition of migration and invasion; anti-proliferative effects
HeLa Cells0–120 µMCell cycle arrest; increased caspase activity

Case Studies

  • Study on Anticancer Effects :
    • A study published in PMC demonstrated that the compound effectively inhibited the proliferation of DU145 cells at concentrations as low as 50 µM. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Inflammation Model :
    • In a murine model of inflammation, treatment with this compound led to a significant reduction in paw edema and decreased levels of inflammatory cytokines such as TNF-alpha and IL-6.
  • Oxidative Stress Study :
    • A recent study highlighted its ability to reduce oxidative stress markers in human fibroblast cells, showcasing its potential use in age-related diseases.

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